What is Dess-Martin periodinane and its uses
What is Dess-Martin periodinane and its uses
An In-depth Technical Guide to Dess-Martin Periodinane: Properties, Uses, and Protocols
Executive Summary
Dess-Martin periodinane (DMP), a hypervalent iodine compound, is a highly selective and mild oxidizing agent.[1][2] It is extensively used in organic synthesis for the conversion of primary alcohols to aldehydes and secondary alcohols to ketones.[1] This guide provides a comprehensive overview of DMP, including its mechanism of action, applications in complex molecule synthesis, detailed experimental protocols, and safety considerations. Its advantages over traditional chromium- and DMSO-based oxidants—such as milder reaction conditions, shorter reaction times, higher yields, and broad functional group tolerance—make it an invaluable tool for researchers, particularly in the fields of natural product synthesis and drug development.[1][3] However, its cost and potential explosive nature necessitate careful handling and limit its use on an industrial scale.[1][4]
Introduction to Dess-Martin Periodinane
Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a periodinane reagent developed in 1983 by Daniel Dess and James Martin.[1] It is derived from 2-iodoxybenzoic acid (IBX), but the acetate groups attached to the central iodine atom increase its solubility in common organic solvents and enhance its reactivity.[1][2] DMP is favored for its ability to perform oxidations under neutral pH and at room temperature, which preserves sensitive functional groups often present in complex pharmaceutical intermediates and natural products.[1][5]
Key Properties:
-
Appearance : White crystalline powder.[2]
-
Molecular Formula : C₁₃H₁₃IO₈[1]
-
Solubility : Soluble in solvents like dichloromethane (DCM) and chloroform.[6][7]
Advantages and Disadvantages
The selection of an oxidizing agent is critical in synthetic chemistry. DMP offers several distinct advantages over other methods.
| Feature | Dess-Martin Periodinane (DMP) | Chromium-Based Reagents (e.g., PCC, PDC) | DMSO-Based Reagents (e.g., Swern, Moffatt) |
| Toxicity | Low toxicity.[8] | High toxicity (carcinogenic).[8] | Produces foul-smelling dimethyl sulfide. |
| Reaction Conditions | Mild (room temperature, neutral pH).[1] | Typically acidic, less selective. | Requires cryogenic temperatures (-78 °C). |
| Workup | Simple, easy removal of byproducts.[7][8] | Can be difficult to separate from product. | Requires careful quenching and extraction. |
| Chemoselectivity | High, tolerates many sensitive groups.[1][4] | Less selective, can affect other groups. | Generally good, but less tolerant than DMP. |
| Reaction Time | Fast (typically 0.5 - 4 hours).[4][7] | Can be slow. | Generally fast. |
| Safety Concerns | Potentially explosive (shock-sensitive).[2][4] | Toxic and hazardous waste. | Can have runaway reactions if not cooled properly. |
| Cost | Relatively high.[2] | Inexpensive. | Inexpensive. |
Mechanism of Action
The Dess-Martin oxidation proceeds through a ligand exchange mechanism followed by an intramolecular elimination.[9]
-
Ligand Exchange : The alcohol substrate attacks the electrophilic hypervalent iodine center of DMP, displacing one of the acetate ligands to form a diacetoxyalkoxyperiodinane intermediate.[1][10]
-
Deprotonation : An acetate ion, acting as a base, removes the proton from the newly attached hydroxyl group.[9][11]
-
Reductive Elimination : The intermediate undergoes an intramolecular deprotonation at the alpha-carbon, leading to the elimination of the carbonyl product, acetic acid, and a reduced iodinane byproduct.[6][11]
Caption: Mechanism of the Dess-Martin Oxidation.
Applications in Synthesis
Oxidation of Alcohols
The primary application of DMP is the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1][6] A key advantage is that primary alcohols are cleanly converted to aldehydes without over-oxidation to carboxylic acids, a common side reaction with stronger oxidants.[9][12]
Chemoselectivity and Substrate Scope
DMP exhibits excellent chemoselectivity, leaving many common functional groups unaffected. This makes it ideal for late-stage oxidations in the synthesis of complex molecules.[1]
-
Tolerated Groups : Furan rings, sulfides, vinyl ethers, secondary amides, and N-protected amino groups are generally unaffected.[1]
-
Reactive Substrates : Allylic and benzylic alcohols react faster than saturated alcohols.[1]
-
Amino Alcohols : N-protected α-amino alcohols can be oxidized to their corresponding aldehydes with high enantiomeric purity and without epimerization, which is a significant advantage in pharmaceutical synthesis.[1][13]
Use in Total Synthesis and Drug Development
DMP is frequently employed as a key reagent in the total synthesis of natural products due to its mildness and reliability.[3] Its ability to work on highly functionalized and sensitive intermediates is crucial in drug discovery and development, where precise structural modifications are required.[14] For instance, it has been used in the synthesis of complex natural products like Epoxyquinomycin B.[6]
Other Oxidative Transformations
Beyond alcohol oxidation, DMP can facilitate other transformations:
-
Oxidation of anilines to benzoquinones.[6]
-
Conversion of aldoximes and ketoximes to their respective aldehydes and ketones.[1]
-
Synthesis of acyl nitroso compounds.[13]
Experimental Protocols
Caution : Dess-Martin periodinane is potentially shock-sensitive and explosive, especially when impure or heated above 130 °C.[2][4][15] All operations should be conducted behind a safety shield.
Synthesis of Dess-Martin Periodinane
DMP is typically prepared in a two-step sequence from 2-iodobenzoic acid.
Caption: Workflow for the synthesis of DMP.
Protocol for Synthesis of 2-Iodoxybenzoic acid (IBX):
-
To a stirred suspension of oxone (1.47 equiv.) in water, add 2-iodobenzoic acid (1.0 equiv.) in one portion.[16]
-
Warm the white suspension to 70 °C and stir at this temperature for three hours.[16]
-
Allow the mixture to cool to room temperature and then place it in an ice bath (0 °C) for 90 minutes.[16]
-
Filter the resulting white suspension through a Büchner funnel, wash with cold water and then cold acetone.[16]
-
Dry the powder under high vacuum to afford IBX.[16]
Protocol for Synthesis of DMP from IBX:
-
Suspend the prepared IBX in a mixture of acetic anhydride (5 equiv.) and acetic acid (0.2 equiv.).[8]
-
Heat the mixture to 100 °C for 90 minutes. The suspension will become a clear solution.[8]
-
Cool the solution slowly to room temperature, then chill to -30 °C for two hours to precipitate the product.[16]
-
Collect the white precipitate by vacuum filtration under an inert atmosphere, wash with chilled diethyl ether, and dry under high vacuum.[16]
General Protocol for Alcohol Oxidation
This protocol is a representative example for the oxidation of a primary or secondary alcohol.
Caption: General experimental workflow for DMP oxidation.
Detailed Methodology:
-
Setup : Dissolve the alcohol substrate (1.0 equivalent) in anhydrous dichloromethane (DCM) (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[2][4]
-
Addition of Reagent : Add Dess-Martin periodinane (1.2–1.8 equivalents) to the solution in one portion at room temperature. For very reactive substrates, the addition may be performed at 0 °C.[2][4]
-
Reaction : Stir the mixture at room temperature. The reaction is typically complete within 0.5 to 4 hours.[4][7]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
Workup : Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously until the layers become clear.[16]
-
Extraction : Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[16]
-
Purification : Purify the resulting crude aldehyde or ketone by flash column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the DMP oxidation of various alcohol substrates.
| Substrate | Product | DMP (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Propanol[11] | Propanal | ~1.2 | DCM | RT | 1-2 | >90 |
| Benzyl Alcohol[11] | Benzaldehyde | ~1.2 | DCM | RT | 1-2 | >95 |
| 2-Propanol[11] | Acetone | ~1.2 | DCM | RT | 1-2 | >95 |
| Phenyl ethanol[11] | Acetophenone | ~1.2 | DCM | RT | 2-4 | >90 |
| 2-Benzyloxy-ethan-1-ol[11] | Benzyloxyacetaldehyde | ~1.2 | DCM | RT | 2-4 | High |
| N-Boc-Serine methyl ester | N-Boc-aldehydo-Serine methyl ester | 1.5 | DCM | RT | 1 | ~95 |
Conclusion
Dess-Martin periodinane is a premier oxidizing agent in modern organic synthesis, offering a powerful combination of mildness, efficiency, and selectivity.[7][12] Its ability to oxidize sensitive and highly functionalized alcohols to aldehydes and ketones without affecting other parts of the molecule has made it indispensable in the synthesis of complex natural products and pharmaceuticals.[3] While cost and safety considerations require careful management, the superior performance of DMP in challenging synthetic contexts ensures its continued and widespread use in research and development.[1][4]
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. innospk.com [innospk.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. fiveable.me [fiveable.me]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Dess-Martin periodinane: The 'magic wand' in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 15. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 16. ekwan.github.io [ekwan.github.io]
